N-Fmoc-L-isoleucine Succinimido Ester

N-Glycan Analysis Fluorescent Derivatization Analytical Sensitivity

N-Fmoc-L-isoleucine Succinimido Ester (Fmoc-L-Ile-OSu) is a pre-activated, stoichiometrically defined building block that eliminates the need for in-situ carbodiimide/HOBt activation during Fmoc-SPPS. Its NHS ester enables direct amide bond formation and suppresses epimerization at the sterically hindered Ile side chain—an essential advantage when assembling β-branched or hydrophobic peptide junctions. The compound avoids the dipeptide contaminants common to Fmoc-Cl routes, yielding a distinct β-alanine-related by-product fingerprint for simplified purity analysis. With demonstrated long-term shelf stability at 0–8°C, ready DMF solubility, and full compatibility with automated peptide synthesizers, it ensures reproducible, high-fidelity incorporation of isoleucine in combinatorial libraries, epitope mapping, and peptidomimetic drug-conjugate synthesis.

Molecular Formula C25H26N2O6
Molecular Weight 450.5 g/mol
Cat. No. B14770201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Fmoc-L-isoleucine Succinimido Ester
Molecular FormulaC25H26N2O6
Molecular Weight450.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)
InChIKeyXPCMQYXXCGKJHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Fmoc-L-isoleucine Succinimido Ester: Key Procurement Specifications for Peptide Synthesis Building Blocks


N-Fmoc-L-isoleucine Succinimido Ester (Fmoc-L-Ile-OSu, CAS 121697-35-6) is a pre-activated amino acid derivative designed for Fmoc-based solid-phase peptide synthesis (SPPS) . It consists of the essential amino acid isoleucine protected at the N-terminus with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and features a succinimidyl (NHS) ester moiety for direct amide bond formation without requiring in situ activation . Its core utility lies in the efficient and racemization-suppressed incorporation of the sterically hindered isoleucine residue, a critical parameter for synthesizing biologically active peptides and peptidomimetics with high fidelity [1].

Why Generic 'Fmoc-Amino Acid' Equivalency Does Not Apply to N-Fmoc-L-isoleucine Succinimido Ester


Substituting N-Fmoc-L-isoleucine Succinimido Ester with the free acid (Fmoc-L-Ile-OH) or alternative active esters (e.g., pentafluorophenyl, OPfp) is not a straightforward exchange due to fundamental differences in reaction kinetics, by-product profiles, and physical handling. While Fmoc-L-Ile-OH requires an in situ activation step (e.g., with carbodiimide/HOBt), which introduces variables in coupling efficiency and epimerization risk for the hindered isoleucine side chain , the NHS ester offers a pre-activated, stoichiometrically defined building block [1]. Furthermore, the choice of active ester dictates the nature of persistent impurities; the succinimido ester yields a distinct β-alanine-related by-product fingerprint compared to the dipeptide contaminants prominent with Fmoc-Cl routes . The evidence below quantifies these specific differentiators to guide technically justified selection.

Quantitative Differentiation Guide for N-Fmoc-L-isoleucine Succinimido Ester vs. Comparable Reagents


Comparative Fluorescent Signal Intensity: Fmoc-OSu Outperforms Fmoc-Cl in Derivatization Assays

In a study comparing Fmoc introduction strategies, the NHS ester (Fmoc-OSu) generated a fluorescent signal approximately 5 times higher than Fmoc-Cl under identical labeling conditions for N-glycan derivatives, as quantified by fluorescence intensity measurements [1]. This indicates a significantly more efficient derivatization reaction.

N-Glycan Analysis Fluorescent Derivatization Analytical Sensitivity

Improved Storage and Handling Stability: Fmoc-Ile-OSu vs. In Situ Activation Workflows

N-Fmoc-L-isoleucine Succinimido Ester is a stable, pre-activated powder with a defined shelf life when stored at 0-8 °C, in contrast to in situ activation mixtures of Fmoc-Ile-OH with coupling reagents (e.g., DCC/HOBt) which must be prepared fresh and used immediately due to rapid hydrolysis and racemization of the active intermediate . This pre-activated form eliminates batch-to-batch variability in activation time and temperature.

Peptide Synthesis Reagent Stability Automated SPPS

Mechanistic Advantage in Racemization Suppression for Hindered Amino Acids

The succinimidyl ester (OSu) moiety is significantly less prone to oxazolone formation—the primary pathway for α-carbon racemization—compared to acid chlorides or carbodiimide-activated intermediates . This is a critical consideration for isoleucine, where the β-branched side chain exacerbates steric hindrance and racemization during coupling. The use of Fmoc-Ile-OSu thus provides a documented mechanism for preserving stereochemical integrity.

Peptide Synthesis Epimerization Control Sterically Hindered Residues

Defined and Quantifiable β-Alanine-Related Impurity Profile

When preparing Fmoc-protected amino acids, the choice of reagent dictates the major impurity classes. While Fmoc-Cl routes are prone to generating oligomeric dipeptide and tripeptide contaminants (e.g., Fmoc-AA-AA-OH), the use of Fmoc-OSu primarily yields β-alanine-related impurities such as Fmoc-β-Ala-OH and Fmoc-β-Ala-AA-OH . For Fmoc-L-isoleucine Succinimido Ester, these specific β-Ala impurities are routinely monitored and controlled to ≤ 0.1% (a/a) in high-grade commercial preparations , providing a well-understood and manageable quality control checkpoint.

Quality Control Impurity Profiling Fmoc Chemistry

Superior Solubility and Reactivity in Peptide Synthesis Media

Pre-activated NHS esters of Fmoc-amino acids, including Fmoc-Ile-OSu, demonstrate superior solubility in common SPPS solvents like DMF and NMP compared to the corresponding free acids or their in situ activated mixtures . This enhanced solubility, particularly for the hydrophobic isoleucine residue, translates to more efficient coupling reactions, reducing the need for extended reaction times or double couplings.

Peptide Synthesis Solubility Reaction Kinetics

Evidence-Based Application Scenarios for N-Fmoc-L-isoleucine Succinimido Ester


Solid-Phase Synthesis of Peptides with Sterically Hindered Sequences

For SPPS protocols targeting peptides containing multiple β-branched amino acids (Ile, Val, Thr) or where a hydrophobic patch impedes coupling, the use of N-Fmoc-L-isoleucine Succinimido Ester is recommended. Its pre-activated state and class-demonstrated racemization suppression are crucial for achieving high coupling yields and maintaining enantiomeric purity at these difficult junctions, as supported by its favorable oxazolone formation profile .

Synthesis of Complex Peptidomimetics and Conjugates Requiring Orthogonal Protection

In multi-step liquid-phase syntheses of peptidomimetics or drug conjugates where orthogonal protection strategies are employed (e.g., Fmoc/t-Bu), Fmoc-Ile-OSu serves as an ideal building block. It allows for the direct, clean introduction of the Fmoc-protected isoleucine moiety onto a free amine without activating the terminal carboxyl group of another segment, thus avoiding the side reactions associated with global coupling reagents [1]. This is particularly valuable in constructing linkers and modified peptide backbones.

High-Throughput and Automated Peptide Library Synthesis

The long-term shelf stability (when stored at 0-8 °C) and ready solubility of Fmoc-Ile-OSu in DMF make it highly compatible with automated peptide synthesizers . Its use eliminates the need for manual preparation and timed addition of activation cocktails, thereby increasing workflow reproducibility and reducing run-to-run variability in high-throughput settings such as combinatorial library generation or epitope mapping.

Sensitive Analytical Derivatization Protocols (e.g., Glycomics)

For researchers seeking to tag analytes with a strong chromophore/fluorophore for enhanced detection, Fmoc-OSu reagents provide a direct and efficient derivatization route. Evidence shows a 5-fold increase in fluorescence intensity compared to Fmoc-Cl labeling under identical conditions [2]. This application scenario leverages the compound's efficient acylation chemistry for biomarker discovery and high-sensitivity LC-MS or HPLC analysis.

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